Anion Binding Competence vs. Bambus[4]uril
Bn-BU[6] encapsulates perchlorate in chloroform with a stability constant of approximately 10¹⁰ M⁻¹, the highest affinity measured among 17 tested anions [1]. In stark contrast, the tetrameric bambus[4]uril homolog—constructed from four rather than six glycoluril units—exhibits no detectable binding for any investigated anion due to its insufficiently sized cavity [2]. This establishes a binary functional threshold: only the hexameric BU[6] scaffold possesses an anion-competent cavity, and Bn-BU[6] represents the archetypal benzyl-substituted member of this active series.
| Evidence Dimension | Anion binding competence (perchlorate stability constant) |
|---|---|
| Target Compound Data | Ka ≈ 10¹⁰ M⁻¹ (perchlorate in chloroform) |
| Comparator Or Baseline | Bambus[4]uril: no detectable binding for any tested anion |
| Quantified Difference | Qualitative binary difference (competent vs. non-competent receptor) |
| Conditions | Isothermal titration calorimetry (ITC) in chloroform; 17 anions screened |
Why This Matters
This binary functional threshold eliminates bambus[4]uril from any anion-binding application and establishes the hexameric scaffold—specifically Bn-BU[6]—as the minimal functional unit for cavity-based anion recognition.
- [1] Havel V, Sindelar V. Anion Binding Inside a Bambus[6]uril Macrocycle in Chloroform. ChemPlusChem. 2015;80(11):1601-1606. doi:10.1002/cplu.201500345. View Source
- [2] Sindelar V, et al. Bambus[n]urils: a New Family of Macrocyclic Anion Receptors. Org Lett. 2010;12(21):4852-4855. doi:10.1021/ol102059x. View Source
